molecular formula C18H24N2O5 B1407592 N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate CAS No. 1417568-12-7

N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate

Cat. No. B1407592
CAS RN: 1417568-12-7
M. Wt: 348.4 g/mol
InChI Key: FNKDNOHHYKDCDN-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate, also known as NFPPDO, is a novel synthetic compound that has been studied for its potential applications in various scientific fields. NFPPDO is a versatile compound that can be used as a reagent, catalyst, or as a substrate for various chemical reactions. In addition, NFPPDO has demonstrated potential for use as a therapeutic agent in various biological systems. The purpose of

Scientific Research Applications

Urease Inhibition and Anti-leishmanial Properties

A study by Nayab et al. (2022) explored the synthesis of Zn(II) complexes supported by furyl-derived N,N-diamines ligands, closely related to the compound . These complexes exhibited significant inhibitory potential against urease enzymes and proved to be effective against the Leishmania parasite. This indicates potential applications in treating infections and diseases related to these enzymes and organisms (Nayab et al., 2022).

Catalytic and Structural Properties

The reaction of similar compounds with cadmium(II) was investigated by Hakimi et al. (2013), demonstrating the potential of these compounds in forming structurally unique complexes with metal ions. Such complexes can be useful in catalysis or as structural models in coordination chemistry (Hakimi et al., 2013).

Polyamide Synthesis

Research by Abid et al. (2004) utilized compounds with similar furyl components in the synthesis of furanic-aromatic polyamides. These materials were investigated for their structural properties and thermal stability, highlighting the utility of such diamines in polymer science (Abid et al., 2004).

Environmental Applications

In environmental science, the work of Abu-Awwad et al. (2010) on polymers derived from compounds like 2,2-dimethyl-1,3-propylene oxalate, a related compound, showed their effectiveness in metal ion uptake, particularly for heavy metals like lead. This suggests possible applications in pollution control and environmental remediation (Abu-Awwad et al., 2010).

Spectroscopic and Catalytic Studies

Maurya et al. (2002) conducted spectroscopic studies on copper(II) complexes involving related diamine compounds, examining their catalytic activity in oxidation reactions. This research contributes to understanding the catalytic mechanisms and designing efficient catalysts in chemical reactions (Maurya et al., 2002).

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)propane-1,3-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.C2H2O4/c17-10-5-11-18(14-16-8-4-13-19-16)12-9-15-6-2-1-3-7-15;3-1(4)2(5)6/h1-4,6-8,13H,5,9-12,14,17H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKDNOHHYKDCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCCN)CC2=CC=CO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-N-(2-phenylethyl)-propane-1,3-diamine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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